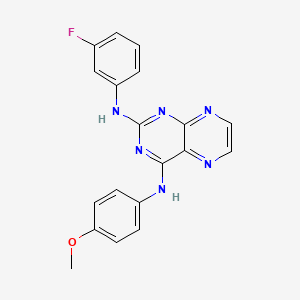

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Description

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a pteridine derivative featuring a pteridine core substituted at the N2 and N4 positions with a 3-fluorophenyl and 4-methoxyphenyl group, respectively.

Properties

IUPAC Name |

2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O/c1-27-15-7-5-13(6-8-15)23-18-16-17(22-10-9-21-16)25-19(26-18)24-14-4-2-3-12(20)11-14/h2-11H,1H3,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLGNDAEGGKRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could include:

Starting Materials: 3-fluoroaniline, 4-methoxyaniline, and a suitable pteridine precursor.

Reaction Steps:

Reaction Conditions: These reactions may require specific solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon for reductions), and temperature control.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential as an enzyme inhibitor or a fluorescent probe due to the pteridine core’s inherent fluorescence.

Medicine

In medicinal chemistry, derivatives of pteridines are often explored for their potential as anticancer, antiviral, and antimicrobial agents. This compound might be investigated for similar therapeutic applications.

Industry

In the industrial sector, such compounds could be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pteridine-2,4-diamine Derivatives

The pteridine-2,4-diamine scaffold allows for modular substitution, enabling fine-tuning of physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pteridine-2,4-diamine Derivatives

Key Observations :

- Solubility : The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to methyl or chloro substituents in analogs .

- Steric Influence : The phenethyl group in the N4-(3-chloro-4-methylphenyl)-N2-(2-phenylethyl) analog may hinder binding to flat enzymatic pockets, unlike the planar 4-methoxyphenyl group in the target compound .

Comparison with Pyrimidine and Quinazoline Derivatives

While pteridine derivatives are distinct from pyrimidines and quinazolines, substituent strategies in these related scaffolds offer insights:

Table 2: Activity and Substituent Trends in Related Heterocycles

Key Insights :

- Methoxy Groups: The 4-methoxyphenyl group in the target compound mirrors the 3,4-dimethoxybenzyl group in quinazoline derivatives, which demonstrated potent cholinesterase inhibition .

- Fluorine Substitution : Fluorine at the phenyl ring (common in pteridine and pyridine derivatives) may enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Biological Activity

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C15H15FN6O

- CAS Number : 946288-95-5

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Pteridine Core : This can be achieved through condensation reactions involving 2,4-diaminopyrimidine and suitable aldehydes or ketones.

- Introduction of the Fluorophenyl Group : This step may involve nucleophilic aromatic substitution reactions.

- Attachment of the Methoxyphenyl Group : Alkylation reactions using methoxyphenyl halides can be employed.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly in cancer pathways.

- Antitumor Activity : Preliminary data indicate that it may exert cytotoxic effects on cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

Antitumor Activity

A study conducted on several pteridine derivatives, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The compound exhibited IC50 values comparable to established chemotherapeutic agents in certain cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 0.005 | Induction of apoptosis |

| Control Drug | HCT116 | 0.004 | DNA damage |

Mechanistic Studies

Mechanistic studies revealed that treatment with this compound led to:

- G2/M Cell Cycle Arrest : Flow cytometry analysis showed a significant accumulation of cells in the G2/M phase.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) were observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.